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Compound of Interest

Compound Name: 2-Chloro-5-fluoropyrimidine

Cat. No.: B020137 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-5-fluoropyrimidine, a

key building block in medicinal chemistry and materials science. This document details its

chemical structure, IUPAC nomenclature, physicochemical properties, experimental protocols

for its synthesis, and its application in subsequent chemical transformations.

Chemical Structure and Nomenclature
2-Chloro-5-fluoropyrimidine is a halogenated heterocyclic compound derived from

pyrimidine. The pyrimidine ring is substituted with a chlorine atom at position 2 and a fluorine

atom at position 5.

IUPAC Name: 2-chloro-5-fluoropyrimidine[1]

CAS Number: 62802-42-0[1]

Molecular Formula: C₄H₂ClFN₂[1][2]

SMILES:C1=C(C=NC(=N1)Cl)F[1]

InChI Key:AGYUQBNABXVWMS-UHFFFAOYSA-N[2]

The structure of 2-Chloro-5-fluoropyrimidine is presented below:
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Physicochemical and Spectroscopic Data
The quantitative properties of 2-Chloro-5-fluoropyrimidine are summarized in the table below.

This data is essential for its application in chemical synthesis, enabling appropriate selection of

solvents, reaction conditions, and purification techniques.

Property Value Reference(s)

Molecular Weight 132.52 g/mol [1][2]

Appearance Clear, colorless to yellow liquid [3]

Density 1.439 g/mL at 20 °C [2]

Boiling Point 172-174 °C at 760 mmHg [3]

Flash Point 65 °C (149 °F) - closed cup [2]

Refractive Index (n20/D) 1.503 [2]

pKa (Predicted) -2.54 ± 0.22

Solubility

Sparingly soluble in water;

soluble in common organic

solvents.

Note: Spectral data such as NMR and IR are available through chemical supplier databases

but are not detailed here.
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Detailed methodologies for the synthesis of 2-Chloro-5-fluoropyrimidine and its subsequent

use in nucleophilic aromatic substitution are provided below. These protocols are based on

established chemical literature for analogous transformations.

Synthesis of 2-Chloro-5-fluoropyrimidine
The synthesis of 2-Chloro-5-fluoropyrimidine is typically achieved through the selective

reduction (dechlorination) of 2,4-dichloro-5-fluoropyrimidine. The precursor, 2,4-dichloro-5-

fluoropyrimidine, is synthesized from 5-fluorouracil.[4]

Step 1: Synthesis of 2,4-dichloro-5-fluoropyrimidine from 5-fluorouracil

This procedure involves the chlorination of 5-fluorouracil using a chlorinating agent such as

phosphorus oxychloride (POCl₃) in the presence of a base like N,N-dimethylaniline (DMA).[4]

[5]

Materials: 5-fluorouracil, phosphorus oxychloride, N,N-dimethylaniline, dichloromethane,

hydrochloric acid, sodium bicarbonate solution.

Procedure:

Under an inert nitrogen atmosphere, a mixture of 5-fluorouracil (1.0 eq) and phosphorus

oxychloride (2.5 eq) is heated to approximately 100 °C with stirring.[5]

N,N-dimethylaniline (2.0 eq) is added dropwise over several hours, maintaining the

reaction temperature at 100 °C.[5]

The reaction is monitored by a suitable technique (e.g., TLC or GC-MS) until completion

(typically 2-4 hours).[4][5]

After completion, the mixture is cooled to room temperature and quenched by slowly

pouring it into a biphasic mixture of water and dichloromethane, ensuring the temperature

remains below 40 °C.[5]

The layers are separated, and the aqueous phase is extracted with dichloromethane.[5]

The combined organic layers are washed sequentially with aqueous hydrochloric acid and

aqueous sodium bicarbonate solution.[5]
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The organic solvent is removed under reduced pressure to yield crude 2,4-dichloro-5-

fluoropyrimidine, which can be used in the next step or purified by distillation.

Step 2: Selective Reduction to 2-Chloro-5-fluoropyrimidine

This step involves the selective removal of the chlorine atom at the C4 position, which is more

reactive towards reduction than the C2 chlorine.

Materials: 2,4-dichloro-5-fluoropyrimidine, reducing agent (e.g., zinc powder), acid (e.g.,

acetic acid), solvent (e.g., methanol or ethanol).

Procedure:

2,4-dichloro-5-fluoropyrimidine (1.0 eq) is dissolved in a suitable solvent such as

methanol.

A reducing metal powder, such as zinc (1.1-1.5 eq), is added to the solution.

The mixture is stirred, and an acid, such as acetic acid, is added dropwise while

maintaining the temperature.

The reaction is monitored by TLC or GC-MS. Upon completion, the solid catalyst is

removed by filtration.

The solvent is evaporated under reduced pressure.

The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water

and brine.

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

The crude product is purified by vacuum distillation or column chromatography to yield 2-
Chloro-5-fluoropyrimidine.

Application in Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrimidine ring, enhanced by the electronegative

substituents, makes 2-Chloro-5-fluoropyrimidine an excellent substrate for nucleophilic
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aromatic substitution (SNAr) reactions. The chlorine atom at the C2 position can be readily

displaced by various nucleophiles. A representative protocol for the amination with aniline is

provided below.

Materials: 2-Chloro-5-fluoropyrimidine, aniline, a base (e.g., potassium carbonate or

DIPEA), a solvent (e.g., DMF or acetonitrile), ethyl acetate, water, brine.

Procedure:

In a round-bottom flask, dissolve 2-Chloro-5-fluoropyrimidine (1.0 eq) in an anhydrous

solvent like DMF.

Add the amine nucleophile, such as aniline (1.1 eq), followed by a base, such as

potassium carbonate (2.0 eq).[6]

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as

monitored by TLC.[7]

Cool the reaction mixture to room temperature and pour it into water.

Extract the aqueous mixture with ethyl acetate.[7]

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter,

and concentrate under reduced pressure.[7]

Purify the crude product by column chromatography on silica gel to obtain the desired 2-

anilino-5-fluoropyrimidine.

Synthetic Pathway Visualization
The following diagram illustrates the logical workflow from the precursor 5-fluorouracil to 2-
Chloro-5-fluoropyrimidine and its subsequent functionalization via a nucleophilic aromatic

substitution reaction.
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Click to download full resolution via product page

Caption: Synthetic workflow for the preparation and functionalization of 2-Chloro-5-
fluoropyrimidine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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